N-Benzyl-N-((trimethylsilyl)methyl)propan-2-amine
Description
N-Benzyl-N-((trimethylsilyl)methyl)propan-2-amine is a tertiary amine featuring a benzyl group, a trimethylsilyl (TMS) methyl substituent, and an isopropylamine backbone. This compound combines steric bulk from the TMS group with the aromaticity of the benzyl moiety, making it structurally distinct. Its synthesis likely involves alkylation of propan-2-amine with benzyl and TMS-methyl halides or reductive amination, as seen in related syntheses (e.g., NaB(CN)H₃-mediated reductions in ).
Properties
CAS No. |
111267-94-8 |
|---|---|
Molecular Formula |
C14H25NSi |
Molecular Weight |
235.44 g/mol |
IUPAC Name |
N-benzyl-N-(trimethylsilylmethyl)propan-2-amine |
InChI |
InChI=1S/C14H25NSi/c1-13(2)15(12-16(3,4)5)11-14-9-7-6-8-10-14/h6-10,13H,11-12H2,1-5H3 |
InChI Key |
NBJFKASYGLNRFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Imine Formation
The imination step is typically conducted in a water-miscible solvent such as methanol or ethanol at 20–30°C under atmospheric pressure. The reaction avoids azeotropic distillation by leveraging homogeneous conditions, which simplifies scale-up. For example, benzaldehyde and the primary amine react stoichiometrically to yield N-Benzylidene-N-((trimethylsilyl)methyl)propan-2-amine within 0.1–5 hours.
Hydrogenation Conditions
The imine is hydrogenated using palladium on activated carbon (Pd/C) at 0.1–5 bar H₂ pressure and ambient temperature. This step proceeds without racemization, making it suitable for chiral amine synthesis. Yields exceeding 80% have been reported for analogous N-benzylamines under these conditions.
Alkylation of Propan-2-amine Derivatives
An alternative route involves sequential alkylation of propan-2-amine. This method mitigates steric challenges posed by the TMS group through controlled substitution.
Synthesis of N-((Trimethylsilyl)methyl)propan-2-amine
The precursor N-((trimethylsilyl)methyl)propan-2-amine is synthesized via nucleophilic substitution. For instance, propan-2-amine reacts with (trimethylsilyl)methyl chloride in the presence of potassium carbonate (K₂CO₃) in acetonitrile (MeCN). This step requires prolonged reaction times (18–24 hours) due to the bulky TMS group.
Benzylation via SN2 Mechanism
The intermediate amine is benzylated using benzyl bromide or chloride under basic conditions. Triethylamine (Et₃N) or sodium hydride (NaH) facilitates deprotonation, enabling efficient alkylation at 50–80°C. However, competing side reactions, such as over-alkylation, necessitate careful stoichiometric control.
One-Pot Tandem Reactions
Recent advances highlight one-pot methodologies to streamline synthesis. A notable example combines imine formation and hydrogenation in a single reactor, reducing purification steps.
Catalytic System Optimization
Palladium catalysts (e.g., Pd(OAc)₂) with ligands such as DavePhos or RuPhos enhance reaction efficiency for bulky substrates. For instance, ML323 —a structurally complex N-benzylamine—was synthesized using DavePhos in Suzuki-Miyaura couplings. Analogous ligand screening could optimize yields for the target compound.
Solvent and Temperature Effects
Polar aprotic solvents like dimethylformamide (DMF) improve solubility of the TMS-containing intermediate but may necessitate higher temperatures (80–100°C). Conversely, methanol offers a balance between reactivity and ease of catalyst recovery.
Challenges and Mitigation Strategies
Steric Hindrance
The TMS group’s bulkiness slows reaction kinetics. Strategies include:
Byproduct Formation
-
Over-alkylation : Controlled addition of benzyl halide and excess amine minimize di-benzylated byproducts.
-
Hydrolysis : Anhydrous conditions prevent TMS group cleavage during hydrogenation.
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Key Advantage | Limitation |
|---|---|---|---|---|
| Reductive Amination | 80–85 | 6–10 | Scalable, minimal purification | Requires H₂ gas |
| Sequential Alkylation | 65–75 | 24–48 | Modularity | Multiple purification steps |
| One-Pot Tandem | 70–78 | 12–18 | Efficiency | Ligand cost |
Mechanistic Insights
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-((trimethylsilyl)methyl)propan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted amines and silanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Organic Synthesis
N-Benzyl-N-((trimethylsilyl)methyl)propan-2-amine serves as a critical reagent in organic synthesis, particularly in the formation of azomethine ylides. These ylides are essential intermediates in cycloaddition reactions, leading to the synthesis of complex heterocyclic compounds such as pyrrolidines .
Table 1: Key Reactions Involving this compound
| Reaction Type | Product Class | Yield (%) | Reference |
|---|---|---|---|
| Cycloaddition | Pyrrolidines | High | |
| Formation of Ylides | Azomethine Ylides | Excellent | |
| Synthesis of Heterocycles | Various Heterocycles | Variable |
Biological Applications
In biological research, this compound is utilized in the synthesis of biologically active molecules, including potential drug candidates. Its ability to form reactive intermediates makes it valuable for developing compounds targeting neurological pathways and other biological systems .
Case Study: Development of Neurological Agents
A recent study highlighted the use of this compound in synthesizing novel compounds aimed at treating neurodegenerative diseases. The resulting derivatives exhibited promising activity in preclinical models .
Pharmaceutical Development
The compound plays a role in pharmaceutical development, particularly in creating drugs that modulate neurotransmitter pathways. Its derivatives have been investigated for their potential therapeutic effects on conditions such as anxiety and depression.
Table 2: Pharmaceutical Applications
| Drug Candidate | Target Condition | Mechanism of Action | Reference |
|---|---|---|---|
| Compound A | Anxiety Disorders | Modulation of GABA receptors | |
| Compound B | Depression | Serotonin reuptake inhibition |
Industrial Applications
In industrial settings, this compound is used for producing specialty chemicals and materials. Its unique chemical properties allow for the development of high-performance materials with specific functionalities.
Case Study: Specialty Chemicals Production
Industries have employed this compound in synthesizing advanced materials used in electronics and coatings, showcasing its versatility beyond pharmaceuticals .
Mechanism of Action
The mechanism of action of N-Benzyl-N-((trimethylsilyl)methyl)propan-2-amine involves the formation of azomethine ylides, which are reactive intermediates in cycloaddition reactions. These ylides can react with various dipolarophiles to form complex heterocyclic structures. The compound’s molecular targets include aliphatic aldehydes, aryl isothiocyanates, and activated alkenes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Physical Properties
- Boiling Point/Melting Point: Not explicitly reported, but the TMS group likely increases hydrophobicity and boiling point compared to N-benzylpropan-2-amine.
- Solubility : Expected to be soluble in organic solvents (e.g., DCM, THF) but insoluble in water due to the hydrophobic TMS and benzyl groups.
Key Research Findings
- Synthetic Utility : highlights the use of TMS-containing ammonium salts (e.g., [2-(TMS)methyl]benzyl derivatives) as intermediates in dimerization reactions, suggesting the target compound could serve a similar role .
- Comparative Stability : The TMS group in the target compound enhances thermal stability but introduces sensitivity to hydrolysis, contrasting with N-benzylpropan-2-amine’s robustness .
Biological Activity
N-Benzyl-N-((trimethylsilyl)methyl)propan-2-amine is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the synthesis, biological activity, and therapeutic potential of this compound, drawing from diverse sources and studies.
Chemical Structure and Properties
This compound, often referred to by its chemical formula , features a benzyl group, a trimethylsilyl moiety, and a propan-2-amine backbone. The presence of the trimethylsilyl group enhances the compound's lipophilicity and stability, which may contribute to its biological activity.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, focusing on its potential as an anti-inflammatory, anti-cancer, and neuroprotective agent.
Anti-Cancer Activity
Recent research indicates that derivatives of N-benzyl amines exhibit significant anti-cancer properties. For instance, compounds structurally related to this compound have shown promising results in inhibiting tumor growth in vitro. A study demonstrated that certain derivatives can effectively inhibit the proliferation of cancer cell lines with IC50 values ranging from 5 nM to 25 nM .
| Compound | IC50 (nM) | Cancer Cell Line |
|---|---|---|
| Compound A | 5.3 | H1975 (NSCLC) |
| Compound B | 8.3 | PC9 (NSCLC) |
| Compound C | 25.0 | HCC827 (NSCLC) |
Anti-Inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies using THP-1 cells revealed that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This effect was mediated through the inhibition of signaling pathways involving JNK and p38 MAPK .
Neuroprotective Effects
Neuroprotective properties have been observed in related compounds that share structural similarities with this compound. These compounds demonstrated the ability to protect neuronal cells from oxidative stress-induced damage, suggesting their potential for treating neurodegenerative diseases .
Case Studies
Several case studies have highlighted the efficacy of N-benzyl derivatives in clinical settings:
- Colitis Treatment : In a rat model of colitis induced by DNBS, treatment with N-benzyl derivatives led to a significant reduction in disease severity, evidenced by decreased levels of inflammatory markers .
- Rheumatoid Arthritis : Oral administration of these compounds improved symptoms in collagen-induced arthritis models by modulating inflammatory cytokine levels and enhancing antioxidant defenses .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for N-Benzyl-N-((trimethylsilyl)methyl)propan-2-amine, and how are reaction conditions optimized?
- Methodological Answer : The synthesis of structurally related amines often employs palladium-catalyzed cross-coupling or nucleophilic substitution. For example, N-Benzyl propargylamine derivatives are synthesized using Pd(PPh₃)₂Cl₂ catalysts with ligands like dppf, CuI as a co-catalyst, and DABCO as a base in DMSO at 60°C for 6 hours . Yield optimization (e.g., 43% vs. 72% in similar reactions) depends on catalyst loading, solvent choice, and temperature control. For silylated analogs like the target compound, trimethylsilyl chloride or Grignard reagents may be used to introduce the trimethylsilyl group. Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity products.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key for identifying benzyl protons (δ 7.2–7.4 ppm), trimethylsilyl groups (δ 0.1–0.3 ppm), and propan-2-amine backbone signals. Overlapping signals in crowded regions (e.g., aromatic or methylene protons) can be resolved using 2D NMR (COSY, HSQC) or variable-temperature NMR .
- 19F NMR : Relevant if fluorinated analogs are synthesized, as seen in trifluoromethyl-substituted derivatives .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) or EI-MS confirms molecular weight and fragmentation patterns.
Q. How can researchers ensure the purity of this compound during synthesis?
- Methodological Answer :
- TLC Monitoring : Use silica gel plates with hexane/ethyl acetate gradients to track reaction progress .
- Chromatographic Purification : Employ flash column chromatography with gradients tailored to polarity (e.g., 5–20% EtOAc in hexane).
- Crystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) for recrystallization to remove residual catalysts or byproducts.
Advanced Research Questions
Q. What mechanistic insights explain the role of palladium catalysts in synthesizing this compound analogs?
- Methodological Answer : Pd-catalyzed reactions likely proceed via oxidative addition of aryl halides to Pd(0), followed by alkyne insertion and reductive elimination. Ligands like dppf enhance catalytic efficiency by stabilizing intermediates . Kinetic studies (e.g., variable-temperature NMR or in situ IR) can elucidate rate-determining steps. Computational methods (DFT) may model transition states to guide ligand design for improved yield and selectivity.
Q. How do steric and electronic effects influence the reactivity of the trimethylsilyl group in this compound?
- Methodological Answer : The trimethylsilyl group acts as a steric shield, slowing nucleophilic attack on the adjacent amine. Electronic effects (e.g., σ-donation via Si–C bonds) can stabilize intermediates in cross-coupling reactions. Comparative studies with non-silylated analogs (e.g., replacing SiMe₃ with CH₃) via kinetic profiling or Hammett plots quantify these effects .
Q. What strategies mitigate instability or decomposition of this compound during storage?
- Methodological Answer :
- Storage Conditions : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the Si–C bond. Moisture-sensitive analogs require desiccants (e.g., molecular sieves) .
- Stability Assays : Monitor degradation via periodic ¹H NMR or HPLC to establish shelf-life.
Q. How can conflicting NMR data from similar compounds be resolved in structural assignments?
- Methodological Answer :
- Isotopic Labeling : Use deuterated solvents or ¹³C-enriched reagents to simplify spectra.
- Advanced NMR : NOESY/ROESY identifies spatial proximity of protons, while DEPT-135 distinguishes CH₃, CH₂, and CH groups.
- X-ray Crystallography : Provides unambiguous structural confirmation, especially for stereochemical assignments .
Tables for Key Data
| Synthetic Parameter | Example from Evidence | Optimization Strategy |
|---|---|---|
| Catalyst (Pd-based) | Pd(PPh₃)₂Cl₂, dppf | Screen ligands (e.g., Xantphos, BINAP) |
| Solvent | DMSO | Test polar aprotic solvents (DMF, NMP) |
| Reaction Temperature | 60°C | Gradient heating (40–80°C) to find optimal T |
| Yield | 43–72% | Adjust stoichiometry or catalyst loading |
| Analytical Technique | Application | Resolution of Ambiguity |
|---|---|---|
| 2D NMR (HSQC, COSY) | Assign overlapping signals | Correlate ¹H-¹³C couplings |
| HRMS | Confirm molecular ion | Compare experimental vs. theoretical m/z |
| X-ray Crystallography | Resolve stereochemistry | Single-crystal analysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
